molecular formula C15H20ClNO2S B2989096 2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 2034355-59-2

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2989096
CAS No.: 2034355-59-2
M. Wt: 313.84
InChI Key: NZFFHWCKHSXYKX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, an oxan-4-ylsulfanyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)oxirane: This compound is structurally similar but lacks the acetamide group.

    2-(2-chlorophenyl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate: Another related compound with different functional groups.

Uniqueness

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2S/c16-14-4-2-1-3-12(14)11-15(18)17-7-10-20-13-5-8-19-9-6-13/h1-4,13H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFFHWCKHSXYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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